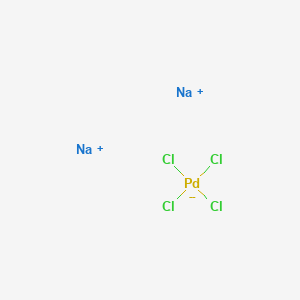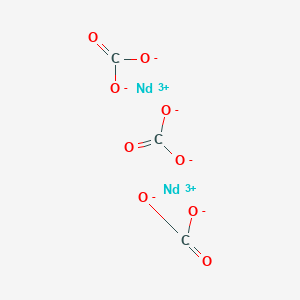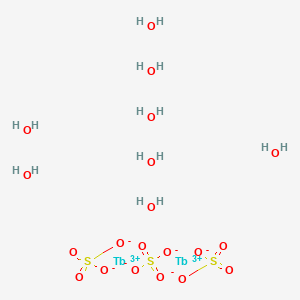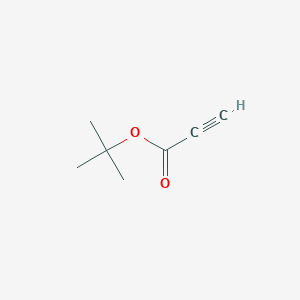
N-(2-formylphenyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
- Synthesis of N-(2-formylphenyl)acetamide involves various chemical methods. One method includes the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane (Sharma et al., 2018).
- Another synthesis approach is the slow evaporation solution growth technique, which is used to form the compound with good yield (Geetha et al., 2023).
Molecular Structure Analysis
- The molecular structure of N-(2-formylphenyl)acetamide has been characterized using various spectroscopic techniques and X-ray diffraction analysis, revealing its crystalline nature (Geetha et al., 2023).
- The compound typically crystallizes in the monoclinic crystal system, with specific unit cell parameters being identified for different variants of this compound (Sharma et al., 2018).
Chemical Reactions and Properties
- N-(2-formylphenyl)acetamide is involved in various chemical reactions, including those that lead to the formation of pharmacologically active compounds. For instance, its derivatives have been explored for anticancer properties (Sharma et al., 2018).
Physical Properties Analysis
- The compound exhibits specific physical properties like crystallization behavior and molecular geometry, which are crucial for its applications in different fields (Geetha et al., 2023).
Applications De Recherche Scientifique
Natural Synthesis of Antimalarial Drugs
N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate in the natural synthesis of antimalarial drugs. Its synthesis involves chemoselective monoacetylation, where vinyl acetate is found to be the best acyl donor. This discovery has implications for the development of more effective antimalarial drugs (Magadum & Yadav, 2018).
Quantification in Medical Diagnostics
Acetaminophen (N-(4-hydroxyphenyl) acetamide), a commonly used drug, can be quantified in human plasma, cerebrospinal fluid, and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry. This quantification is crucial for managing pain in children, especially in neonates and small children (Taylor et al., 2013).
Study of Hepatotoxicity
Acetaminophen's metabolite covalently binds to N-10-formyltetrahydrofolate dehydrogenase in mice, a crucial protein. This binding may play a role in acetaminophen's hepatotoxicity, providing insights into the mechanisms of drug-induced liver damage (Pumford et al., 1997).
Anti-Arthritic and Anti-Inflammatory Properties
N-(2-hydroxy phenyl) acetamide shows promising anti-arthritic properties by reducing pro-inflammatory cytokines and oxidative stress markers in adjuvant-induced arthritic rats (Jawed et al., 2010).
Herbicide Metabolism Studies
Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into environmental health and safety concerns (Coleman et al., 2000).
Formation of Bioactive Compounds
Acetaminophen is converted to N-arachidonoylphenolamine (AM404) in the brain and spinal cord, a potent TRPV1 agonist. This process involves fatty acid amide hydrolase and is crucial for understanding acetaminophen's pharmacological actions (Högestätt et al., 2005).
Structural Phase Studies in Pharmaceuticals
The study of structural phase stability of N-(4-hydroxyphenyl) acetamide (paracetamol) under high pressure reveals new forms, enhancing our understanding of pharmaceutical compounds' properties (Smith et al., 2014).
Propriétés
IUPAC Name |
N-(2-formylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(12)10-9-5-3-2-4-8(9)6-11/h2-6H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMJAQBUFVTERI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40315983 | |
| Record name | N-(2-formylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40315983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-formylphenyl)acetamide | |
CAS RN |
13493-47-5 | |
| Record name | 13493-47-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-formylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40315983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-formylphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B84146.png)

![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)

